
3,5-Ditert-butyl-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Ditert-butyl-4-methoxybenzamide is an organic compound with a complex structure characterized by the presence of tert-butyl groups and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Ditert-butyl-4-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-Ditert-butyl-4-hydroxybenzaldehyde as the primary starting material.
Methoxylation: The hydroxyl group of the starting material is converted to a methoxy group using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Amidation: The methoxybenzaldehyde is then subjected to amidation using ammonia or an amine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Optimized Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized for maximum yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3,5-Ditert-butyl-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under controlled conditions.
Major Products
Oxidation: Formation of 3,5-Ditert-butyl-4-methoxybenzoic acid.
Reduction: Formation of 3,5-Ditert-butyl-4-methoxyaniline.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,5-Ditert-butyl-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Ditert-butyl-4-methoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways related to inflammation, oxidative stress, or cellular signaling.
Comparison with Similar Compounds
Similar Compounds
3,5-Ditert-butyl-4-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
3,5-Ditert-butyl-4-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
Properties
Molecular Formula |
C16H25NO2 |
|---|---|
Molecular Weight |
263.37 g/mol |
IUPAC Name |
3,5-ditert-butyl-4-methoxybenzamide |
InChI |
InChI=1S/C16H25NO2/c1-15(2,3)11-8-10(14(17)18)9-12(13(11)19-7)16(4,5)6/h8-9H,1-7H3,(H2,17,18) |
InChI Key |
NTNOEDGCBQZDCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13887003.png)
![3-[(Oxan-2-yl)oxy]propanal](/img/structure/B13887009.png)
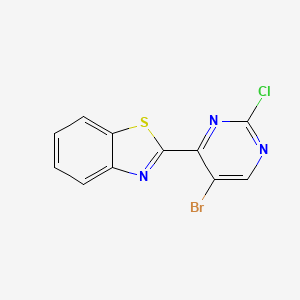
![((6'S,7a'S)-6'-Fluorodihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanol](/img/structure/B13887027.png)
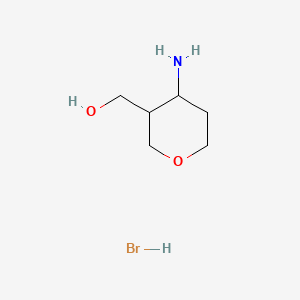
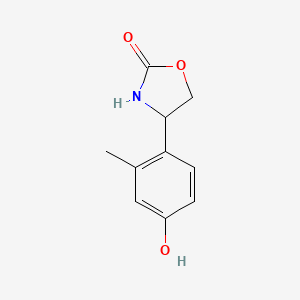

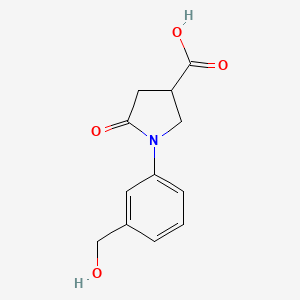
![4-[[(3,5-Dichlorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B13887053.png)
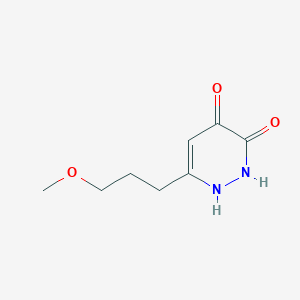
![Fluorobis[2,4,6-tri(propan-2-yl)phenyl]borane](/img/structure/B13887075.png)
![2-({[3-(Methylsulfanyl)phenyl]carbamoyl}oxy)ethyl prop-2-enoate](/img/structure/B13887076.png)
